1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is a complex organic compound that features a brominated phenyl ring, a fluorobenzyl ether, and a furan-2-ylmethylamine moiety
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles using palladium-catalyzed cross-coupling reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The brominated phenyl ring and the fluorobenzyl ether moiety can interact with enzymes or receptors, modulating their activity. The furan-2-ylmethylamine group may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar compounds include other brominated phenyl derivatives and fluorobenzyl ethers. What sets 1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine apart is its unique combination of functional groups, which can confer specific properties and reactivity. Some similar compounds include:
- 5-bromo-2-fluorobenzylamine
- 4-fluorobenzyl bromide
- Furan-2-ylmethylamine .
This compound’s unique structure allows for diverse applications and reactivity, making it a valuable molecule in various fields of research and industry.
Properties
Molecular Formula |
C19H17BrFNO2 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C19H17BrFNO2/c20-16-5-8-19(24-13-14-3-6-17(21)7-4-14)15(10-16)11-22-12-18-2-1-9-23-18/h1-10,22H,11-13H2 |
InChI Key |
ZWGVEONEOXCMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.